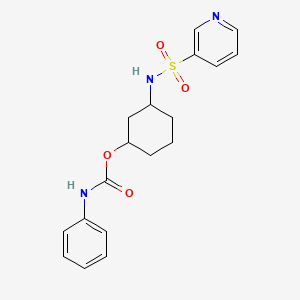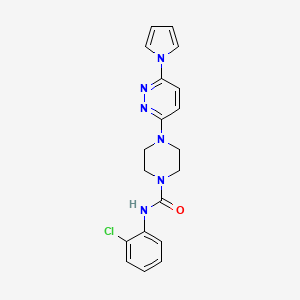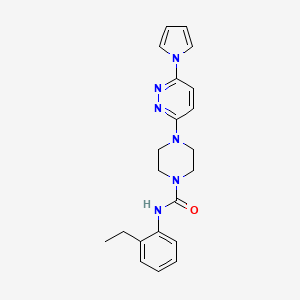
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide
Descripción general
Descripción
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide, also known as PEP8, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of various physiological processes, including mood, anxiety, and pain perception. 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide blocks the binding of serotonin to the 5-HT1A receptor, leading to a decrease in the activity of the receptor and subsequent downstream effects.
Efectos Bioquímicos Y Fisiológicos
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress and inflammation, and the regulation of ion channels and membrane potential. 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide has also been found to improve mitochondrial function and to increase the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide has some limitations, including its relatively short half-life and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
Future research on 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide could focus on several directions, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies could explore the potential of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide as a tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In cardiovascular disease, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide has been found to have anti-arrhythmic effects and to improve cardiac function. In cancer research, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-2-17-7-3-4-8-18(17)22-21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-6-12-25/h3-12H,2,13-16H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWIORXJFLCPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3237889.png)
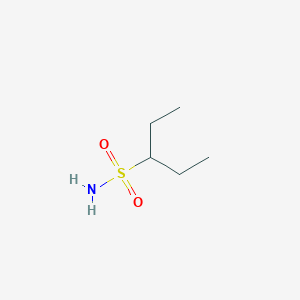
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B3237899.png)

![N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3237903.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3237909.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B3237920.png)
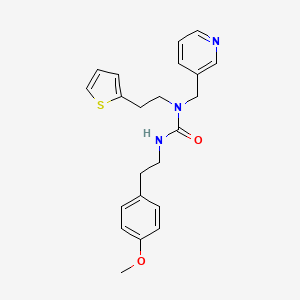
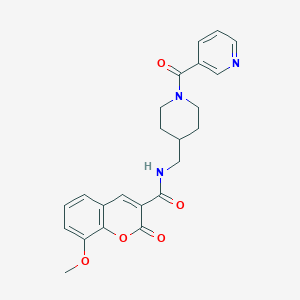
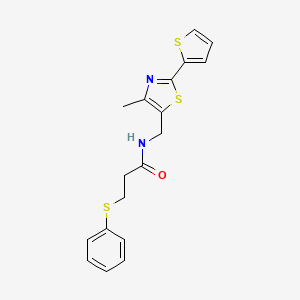
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(o-tolyloxy)ethanone](/img/structure/B3237948.png)
